molecular formula C20H23NO2 B14368704 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 91652-66-3

1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B14368704
CAS No.: 91652-66-3
M. Wt: 309.4 g/mol
InChI Key: QZZLFIUFWYPMQV-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and two methoxy groups attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Saturated derivatives

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxyisoquinoline: Lacks the dihydro component, making it structurally similar but with different chemical properties.

    2,4-Dimethylphenylhydrazine: Shares the 2,4-dimethylphenyl group but has a different core structure.

    4-[(3,4-Dimethylphenyl)methyl]-1,2-dimethylbenzene: Similar in having a dimethylphenyl group but differs in the overall structure.

Uniqueness

1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is unique due to its specific combination of functional groups and the isoquinoline core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

91652-66-3

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C20H23NO2/c1-13-5-6-15(14(2)9-13)10-18-17-12-20(23-4)19(22-3)11-16(17)7-8-21-18/h5-6,9,11-12H,7-8,10H2,1-4H3

InChI Key

QZZLFIUFWYPMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)C

Origin of Product

United States

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